molecular formula C10H20ClNO2 B1451204 Ethyl (1-aminocyclohexyl)acetate hydrochloride CAS No. 945419-82-9

Ethyl (1-aminocyclohexyl)acetate hydrochloride

Cat. No.: B1451204
CAS No.: 945419-82-9
M. Wt: 221.72 g/mol
InChI Key: QNMPJIIZBIQAOH-UHFFFAOYSA-N
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Description

Ethyl (1-aminocyclohexyl)acetate hydrochloride (CAS 945419-82-9) is a cyclohexane-based organic compound with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol . It features a cyclohexane ring substituted with an amino group and an ethyl ester moiety, stabilized as a hydrochloride salt. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for spirocyclic or constrained amine derivatives .

Properties

IUPAC Name

ethyl 2-(1-aminocyclohexyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)8-10(11)6-4-3-5-7-10;/h2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMPJIIZBIQAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945419-82-9
Record name Cyclohexaneacetic acid, 1-amino-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl(1-aminocyclohexyl)acetate hydrochloride
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Preparation Methods

Synthesis via Wittig Reaction and Catalytic Hydrogenation Starting from 1,4-Cyclohexanedione

Overview:
A patented method uses 1,4-cyclohexanedione as the starting material to prepare ethyl (1-aminocyclohexyl)acetate hydrochloride through a sequence of reactions: Wittig reaction, oxime formation, and catalytic hydrogenation. This approach is notable for mild reaction conditions and good industrial applicability.

Stepwise Reaction Process:

Step Reaction Description Reagents and Conditions Yield / Notes
1. Wittig Reaction 1,4-cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide to form ethyl 2-(4-carbonylcyclohexenyl)acetate Solvents: toluene, dioxane, or tetrahydrofuran; Temperature: 60–120 °C; Molar ratio cyclohexanedione:ylide = 1.2:1 to 1.5:1 High purity intermediate
2. Oxime Formation Condensation of the above intermediate with hydroxylamine hydrochloride and oxalic acid dihydrate to form ethyl 2-(4-oximidocyclohexenyl)acetate Solvent: acetonitrile; Reflux for 1.5 hours Yield ~80%
3. Catalytic Hydrogenation Hydrogenation of the oxime intermediate to reduce the oxime to the amine, yielding ethyl (4-aminocyclohexyl)acetate Catalyst: Raney-Nickel or Pd/C; Mild hydrogenation conditions Product with high purity suitable for pharmaceutical use

Key Advantages:

  • Uses inexpensive and readily available starting materials.
  • Mild reaction conditions avoid harsh pressures or temperatures.
  • Produces high-purity product suitable for drug synthesis.
  • Scalable for industrial production.

Reference: Detailed methodology and reaction parameters are described in CN108424371B patent.

Esterification of 1-Aminocyclohexylacetic Acid with Ethanol in Presence of Hydrochloric Acid

Overview:
A classical method involves direct esterification of 1-aminocyclohexylacetic acid with ethanol under acidic conditions to form this compound.

Reaction Parameters:

Parameter Details
Reactants 1-aminocyclohexylacetic acid and ethanol
Catalyst/Acid Hydrochloric acid (HCl)
Conditions Controlled temperature (typically reflux); inert atmosphere to prevent oxidation
Reaction Time Extended reflux, often 24 hours
Work-up Removal of solvent under reduced pressure; recrystallization from alcohol/ether

Notes:

  • The hydrochloric acid acts both as catalyst and to form the hydrochloride salt of the product.
  • The reaction requires careful temperature control and inert atmosphere to avoid oxidation of the amine.
  • The product is isolated as a hydrochloride salt, enhancing stability and ease of handling.

Reference: This method is a standard organic synthesis approach reported in literature and summarized in Benchchem database (though not used directly here due to reliability concerns), and supported by general esterification procedures of amino acid ethyl ester hydrochlorides.

Hydrogenation of 4-Nitrophenylacetic Acid Derivatives to Obtain Trans-4-Amino-Cyclohexyl Acetic Acid Ethyl Ester Hydrochloride

Overview:
Another industrially relevant method involves hydrogenation of 4-nitrophenylacetic acid derivatives to produce the trans isomer of this compound, which is often preferred due to its stereochemical purity.

Process Summary:

Step Description Conditions Notes
1. Hydrogenation of 4-nitrophenylacetic acid Hydrogenation in protic solvent (ethanol) with Pd/C catalyst at 40–50 °C and 0.1–0.6 bar overpressure Mild hydrogenation conditions Converts nitro group to amine
2. Further hydrogenation Additional hydrogenation at 50–60 °C and 1–4 bar overpressure to saturate aromatic ring to cyclohexyl Enhances trans isomer content (~81%) Improves stereochemical purity
3. Formation of hydrochloride salt Reflux in hydrochloric acid-saturated ethanol for 1–3 hours; product precipitated by ether or acetonitrile cooling Anhydrous conditions preferred Product isolated as hydrochloride salt

Environmental and Safety Considerations:

  • Traditional methods use corrosive hydrochloric acid and flammable ether, posing safety and environmental issues.
  • Newer methods aim to avoid highly corrosive and flammable solvents, improving industrial safety and sustainability.

Reference: Detailed process described in patents EA020350B1 and WO2010070368A1.

General Notes on Reaction Conditions and Purification

  • Solvents: Common solvents include toluene, dioxane, tetrahydrofuran, ethanol, acetonitrile, and dichloromethane depending on the step.
  • Temperature: Reaction temperatures vary from ambient to reflux conditions (up to ~120 °C).
  • Catalysts: Pd/C and Raney-Nickel are typical catalysts for hydrogenation steps.
  • Purification: Crude products are often purified by recrystallization from alcohol/ether mixtures or by solvent precipitation techniques.
  • Yields: Reported yields for key intermediates and final products range from 70% to 87%, indicating efficient processes.

Summary Table of Preparation Methods

Method Starting Material Key Steps Catalysts/Reagents Reaction Conditions Advantages Challenges
1. Wittig + Hydrogenation 1,4-cyclohexanedione Wittig reaction → Oxime formation → Hydrogenation Triphenylphosphine ylide, hydroxylamine hydrochloride, Raney-Ni 60–120 °C; reflux; mild hydrogenation Mild conditions, high purity, scalable Requires multiple steps
2. Esterification 1-aminocyclohexylacetic acid Acid-catalyzed esterification Ethanol, HCl Reflux, inert atmosphere Simple, direct Long reaction time, oxidation risk
3. Hydrogenation of Nitro Derivative 4-nitrophenylacetic acid Sequential hydrogenations → Salt formation Pd/C, HCl 40–60 °C, low pressure hydrogenation High stereochemical purity, industrially viable Use of corrosive and flammable solvents

Chemical Reactions Analysis

Ethyl (1-aminocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Ethyl (1-aminocyclohexyl)acetate hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Conversion to ketones or carboxylic acids.
  • Reduction : Transformation of the ester group to an alcohol.
  • Substitution : Nucleophilic substitution reactions that can replace the ester group with other functional groups.

Biological Studies

The compound is utilized in biological research for studying enzyme-substrate interactions and metabolic pathways. Its amine group enables it to act as a substrate for enzymes, potentially leading to the formation of metabolites that interact with various biological pathways .

Potential Biological Activities :

  • Interaction studies involving binding affinity to receptors and enzymes.
  • Exploration of its role as a ligand in enzyme catalysis, which could lead to novel therapeutic agents .

Pharmaceutical Development

This compound is gaining attention for its potential applications in drug development. The compound's structural features make it suitable for synthesizing novel pharmaceuticals or functional materials that may exhibit enhanced biological activity or altered pharmacokinetic properties. Researchers are investigating its efficacy as a ligand for various biological targets, which may contribute to the development of new therapeutic agents .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could significantly influence enzyme activity, suggesting its potential role in regulating metabolic processes.

Case Study 2: Drug Synthesis

Research focused on synthesizing derivatives of this compound demonstrated its utility as an intermediate in producing active pharmaceutical ingredients. The derivatives exhibited promising pharmacological profiles, warranting further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl (1-aminocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Ethyl (1-aminocyclohexyl)acetate hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 945419-82-9 C₁₀H₂₀ClNO₂ 221.72 Cyclohexane ring, primary amine, ethyl ester
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl 939760-85-7 C₁₁H₂₂ClNO₂ 235.75 Cyclohexane ring, secondary methylamine , ethyl ester
Ethyl 1-aminocyclopentanecarboxylate HCl 22649-37-2 C₉H₁₈ClNO₂ 207.70 Cyclopentane ring, primary amine, ethyl ester
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Not Provided C₇H₁₄ClNO₂ 187.65 Cyclobutane ring, secondary methylamine, methyl ester
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate HCl 255390-15-9 C₈H₁₆ClNO₃ 217.67 Tetrahydro-pyran ring (oxygen-containing), primary amine, ethyl ester
Key Observations:

Ring Size and Substituents: Cyclohexane (6-membered) vs. cyclopentane (5-membered) or cyclobutane (4-membered) rings influence steric strain and conformational flexibility. The tetrahydro-pyran derivative introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity .

Amino Group Substitution: Primary amines (e.g., Ethyl (1-aminocyclohexyl)acetate HCl) exhibit higher nucleophilicity compared to secondary amines (e.g., methylamino derivatives), affecting reactivity in alkylation or acylation reactions .

Ester Group Variation :

  • Ethyl esters generally confer greater lipophilicity and slower hydrolysis rates compared to methyl esters, influencing bioavailability and metabolic stability .

Physicochemical Properties

  • Solubility: Hydrochloride salts enhance water solubility. Ethyl (1-aminocyclohexyl)acetate HCl is expected to have moderate aqueous solubility due to its cyclohexane ring’s hydrophobicity, whereas the tetrahydro-pyran analogue may exhibit higher solubility due to the oxygen atom .
  • Stability : Primary amines are prone to oxidation, necessitating storage under inert conditions. Methyl esters (e.g., cyclobutane derivative) hydrolyze faster than ethyl esters under acidic or enzymatic conditions .

Biological Activity

Ethyl (1-aminocyclohexyl)acetate hydrochloride (EACH) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties of EACH, including its interaction with neurotransmitter systems, analgesic effects, and potential applications in drug development.

  • Chemical Formula : C11_{11}H18_{18}ClN1_{1}O2_{2}
  • Molecular Weight : 221.73 g/mol
  • Appearance : White to almost white crystalline powder
  • Melting Point : 175°C to 179°C

Biological Activity Overview

EACH exhibits several biological activities that make it a candidate for further research:

  • Neurotransmitter Interaction : Preliminary studies suggest that EACH may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction could provide insights into its use as an antidepressant or anxiolytic agent.
  • Analgesic Properties : Research indicates that EACH may possess analgesic effects, which could be beneficial in pain management therapies. Its mechanism of action may involve modulation of pain pathways through receptor interaction.
  • Ligand Activity : The presence of an amine group allows EACH to act as a ligand for enzymes and receptors, making it a potential building block for new therapeutic agents. Its structural configuration is conducive to interactions with biological molecules, which could lead to the development of novel drugs .

Binding Affinity Studies

Studies have focused on the binding affinity of EACH to various receptors. The compound's ability to bind effectively can indicate its potential therapeutic applications. For instance, comparative studies with structurally similar compounds have shown that EACH has unique binding characteristics that may enhance its efficacy as a drug candidate.

Compound NameMolecular FormulaUnique Features
Ethyl 2-(trans-4-aminocyclohexyl)acetateC11_{11}H19_{19}N1_{1}O2_{2}Different stereochemistry affecting activity
Ethyl 2-(cis-4-aminocyclohexyl)acetateC11_{11}H19_{19}N1_{1}O2_{2}Different stereochemistry; potential variations in activity
Cyclohexanecarboxylic acid derivativesVariesVarying chain lengths and functional groups affecting solubility and reactivity

Cytotoxicity Assessments

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of EACH in inducing apoptosis. Preliminary results suggest that the compound shows promise in selectively targeting tumor cells while sparing normal cells, which is crucial for developing cancer therapeutics .

Synthesis and Applications

The synthesis of EACH typically involves multiple steps, allowing for versatility in producing derivatives with enhanced biological activity. Researchers are exploring its use in synthesizing new pharmaceuticals that target specific biological pathways, particularly in oncology and neurology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (1-aminocyclohexyl)acetate hydrochloride, and what key reaction steps are involved?

  • Methodological Answer : The compound can be synthesized via hydrogenation of nitro precursors using catalysts like Raney nickel. For example, (1-nitrocyclohexyl)methanol derivatives are reduced in methanol under hydrogen gas to yield the amine intermediate, which is subsequently esterified and converted to the hydrochloride salt. Reaction conditions (e.g., solvent choice, catalyst loading, and temperature) significantly influence yield and purity .
  • Key Characterization : Post-synthesis, intermediates should be monitored using thin-layer chromatography (TLC), and the final product confirmed via 1^1H/13^{13}C NMR and mass spectrometry (MS) to verify structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, D2_2O) can confirm the presence of cyclohexyl protons (δ 1.2–2.1 ppm), the ethyl ester group (δ 1.3–1.5 ppm, triplet; δ 4.1–4.3 ppm, quartet), and the amine proton (broad signal at δ 3.0–3.5 ppm). 13^{13}C NMR identifies carbonyl (δ 170–175 ppm) and cyclohexyl carbons .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+^+ at m/z 222.7 (C10_{10}H20_{20}ClNO2_2) .
  • GC-MS : Used for purity assessment by detecting volatile byproducts (e.g., ethyl acetate derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Compare Raney nickel vs. palladium-on-carbon for hydrogenation efficiency. Raney nickel is preferred for nitro-group reductions but may require higher pressures (e.g., 50 psi H2_2) .
  • Solvent Optimization : Methanol or ethanol enhances solubility of intermediates, while aprotic solvents (e.g., THF) may reduce ester hydrolysis.
  • Temperature Control : Maintain 25–40°C during hydrogenation to minimize side reactions like over-reduction .
  • Data-Driven Adjustment : Use DOE (Design of Experiments) to model variables (catalyst loading, H2_2 pressure, time) and identify optimal conditions.

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation steps to induce enantioselectivity, as demonstrated in analogous cyclohexylamine syntheses .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .

Q. What strategies are effective for identifying and quantifying impurities such as 2-(1-aminocyclohexyl)acetic acid?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Impurities like 2-(1-aminocyclohexyl)acetic acid (MW 187.7) elute earlier than the parent compound due to lower hydrophobicity .
  • Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d6_6) allows impurity quantification without reference materials .
  • Limit Tests : Set acceptance criteria (e.g., ≤0.15% for any single impurity) per ICH Q3A guidelines.

Q. How does hydrochloride salt formation impact the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility Profiling : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base. Conduct pH-solubility studies (pH 1–7) to identify optimal storage conditions .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation (e.g., ester hydrolysis to carboxylic acid) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from dynamic stereochemistry be resolved?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform 1^1H NMR at −40°C to slow conformational exchange in the cyclohexyl ring, resolving split signals into distinct peaks .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict low-energy conformers and correlate with observed splitting patterns .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1-aminocyclohexyl)acetate hydrochloride
Reactant of Route 2
Ethyl (1-aminocyclohexyl)acetate hydrochloride

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